molecular formula C16H15Cl2N B5843994 2-(2,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline

2-(2,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B5843994
M. Wt: 292.2 g/mol
InChI Key: JTZBCANVKZZGEK-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a 2,4-dichlorobenzyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 2,4-dichlorobenzyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the overall cost of production .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzyl alcohol
  • 2,4-Dichlorobenzoyl chloride
  • 2,4-Dichlorophenoxyacetic acid

Uniqueness

2-(2,4-Dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline ring system combined with a dichlorobenzyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. For instance, while 2,4-dichlorobenzyl alcohol is primarily used as an antiseptic, this compound has broader applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N/c17-15-6-5-14(16(18)9-15)11-19-8-7-12-3-1-2-4-13(12)10-19/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZBCANVKZZGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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